

Technical Guide: Physicochemical Properties of 4-(6-Bromopyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(6-Bromopyridin-2-yl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and key physicochemical properties of **4-(6-Bromopyridin-2-yl)benzoic acid**, a compound of interest in medicinal chemistry and materials science.

Molecular and Physicochemical Data

A comprehensive summary of the key quantitative data for **4-(6-Bromopyridin-2-yl)benzoic acid** is presented below.

Parameter	Value	Reference
Molecular Formula	C ₁₂ H ₈ BrNO ₂	[1][2]
Molecular Weight	278.101 g/mol	[1]
CAS Number	928658-23-5	[1][2][3]
MDL Number	MFCD09753803	[2]
Storage Conditions	Inert atmosphere, room temperature	[2][4]

Elemental Composition and Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for **4-(6-Bromopyridin-2-yl)benzoic acid** is $C_{12}H_8BrNO_2$.

The standard atomic weights of the elements are:

- Carbon (C): 12.011 u[5][6][7]
- Hydrogen (H): 1.008 u[8][9][10][11][12]
- Bromine (Br): 79.904 u[13][14][15][16][17]
- Nitrogen (N): 14.007 u[18][19][20][21][22]
- Oxygen (O): 15.999 u[23][24][25][26][27]

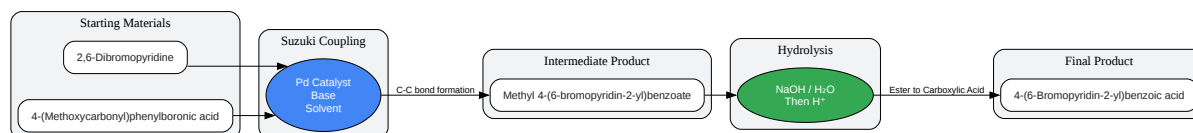
The calculated molecular weight is therefore: $(12 \times 12.011) + (8 \times 1.008) + (1 \times 79.904) + (1 \times 14.007) + (2 \times 15.999) = 278.101 \text{ g/mol}$

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of **4-(6-Bromopyridin-2-yl)benzoic acid**. While specific protocols for this exact molecule are not readily available in the provided search results, a general synthetic workflow can be conceptualized based on common organic chemistry reactions.

A plausible synthetic route would involve a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds.

Hypothetical Synthetic Workflow for **4-(6-Bromopyridin-2-yl)benzoic acid**:



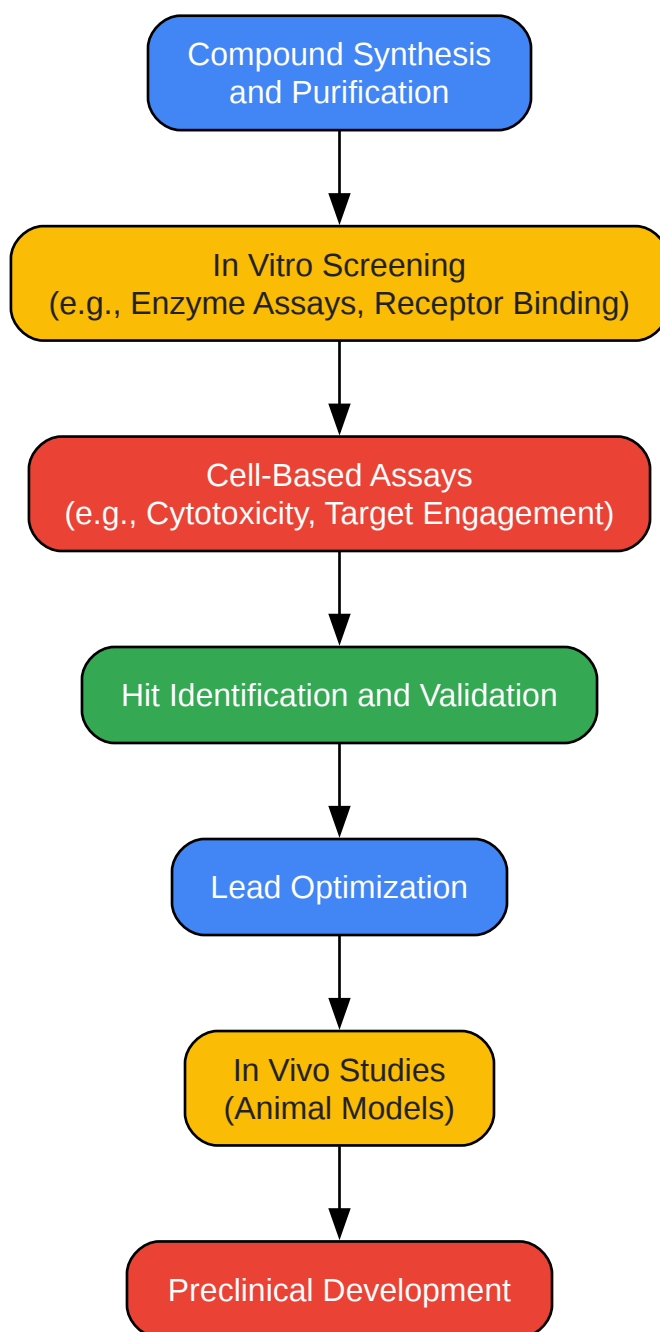
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Figure 1. Hypothetical synthetic workflow for **4-(6-Bromopyridin-2-yl)benzoic acid** via Suzuki coupling.

Signaling Pathways and Biological Activity

The biological activity and involvement in signaling pathways for **4-(6-Bromopyridin-2-yl)benzoic acid** are not detailed in the initial search results. However, the structural motif of a substituted pyridine coupled to a benzoic acid is common in medicinal chemistry and can be found in molecules targeting a variety of biological pathways. Further research would be required to elucidate the specific biological targets and mechanisms of action for this compound.

A logical workflow for investigating the biological activity of a novel compound like **4-(6-Bromopyridin-2-yl)benzoic acid** is outlined below.



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Figure 2. A generalized workflow for the investigation of the biological activity of a novel chemical entity.

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